The compound 9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic molecule with significant relevance in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 421.413 g/mol. This compound is classified as a purine derivative, which is a category of compounds that includes essential biological molecules such as nucleotides.
The compound falls under the classification of heterocyclic compounds, specifically purines, which are characterized by their fused double-ring structure containing nitrogen atoms. Its structural complexity and functional groups suggest potential biological activity, making it of interest in pharmaceutical research.
The synthesis of 9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The following methods are commonly employed:
Technical details regarding specific reagents and conditions can vary based on the desired yield and purity.
The molecular structure of 9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can be represented as follows:
InChI=1S/C21H19N5O5/c1-29-11-8-9-14(30-2)12(10-11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)13-6-4-5-7-15(13)31-3/h4-10H,1-3H3,(H2,22,27)(H,24,28).The compound can participate in several chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for this compound primarily revolves around its interaction with biological targets:
Data supporting these mechanisms often come from in vitro studies demonstrating the compound's effects on cell lines.
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are crucial for characterizing this compound's properties.
This compound has several scientific uses:
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3